molecular formula C11H14BF3KN B15305378 Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide

Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide

Cat. No.: B15305378
M. Wt: 267.14 g/mol
InChI Key: JYUKFZFYPPXCLU-UHFFFAOYSA-N
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Description

Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and a trifluoroborate moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide typically involves the reaction of potassium trifluoroborate with a suitable pyrrolidine derivative. One common method includes the use of potassium ethynyltrifluoroborate, CuBr, N,N-dimethylethylenediamine, and Cs2CO3 in DMSO-d6 at 90°C for 30 minutes . The reaction mixture is then purified through filtration and precipitation to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and optimized reaction conditions to achieve consistent yields and product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroborate moiety can participate in Suzuki–Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts, aryl or vinyl halides, and bases such as K2CO3 or NaOH are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide has several scientific research applications:

    Chemistry: Used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential biological activity, including interactions with dopamine receptors.

    Medicine: Explored for its potential as a pharmacological agent, particularly in the development of dopamine receptor antagonists.

    Industry: Utilized in the synthesis of complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various biological receptors, including dopamine receptors, influencing their activity and signaling pathways . The trifluoroborate moiety facilitates its participation in cross-coupling reactions, enabling the formation of complex organic structures .

Comparison with Similar Compounds

Similar Compounds

    Potassium (1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)trifluoroborate: Another trifluoroborate compound used in similar cross-coupling reactions.

    Potassium ethynyltrifluoroborate: Used in the synthesis of various organotrifluoroborate compounds.

Uniqueness

Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide is unique due to its specific structure, which combines a pyrrolidine ring, a benzyl group, and a trifluoroborate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C11H14BF3KN

Molecular Weight

267.14 g/mol

IUPAC Name

potassium;(1-benzylpyrrolidin-3-yl)-trifluoroboranuide

InChI

InChI=1S/C11H14BF3N.K/c13-12(14,15)11-6-7-16(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;/q-1;+1

InChI Key

JYUKFZFYPPXCLU-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCN(C1)CC2=CC=CC=C2)(F)(F)F.[K+]

Origin of Product

United States

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